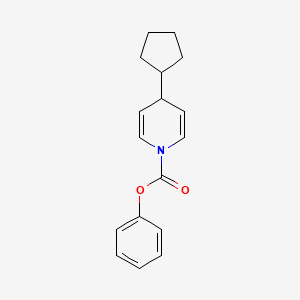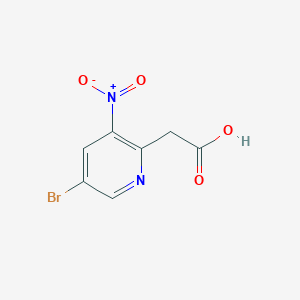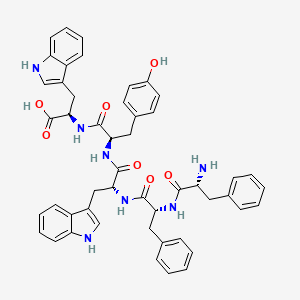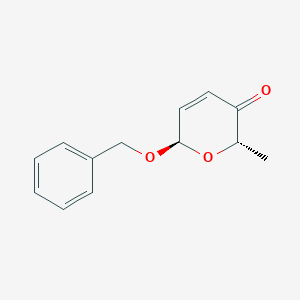
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- is a complex organic compound with a unique structure that includes a pyranone ring substituted with a methyl group and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a ketone in the presence of a base to form the pyranone ring. The methyl and phenylmethoxy groups are introduced through subsequent substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6S)-: A stereoisomer with different spatial arrangement of atoms.
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2R,6R)-: Another stereoisomer with distinct properties.
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2R,6S)-: A different stereoisomer with unique characteristics.
Uniqueness
The uniqueness of 2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
512809-21-1 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2R,6S)-6-methyl-2-phenylmethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C13H14O3/c1-10-12(14)7-8-13(16-10)15-9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
YJXXCWLEOFOZTP-GXFFZTMASA-N |
Isomerische SMILES |
C[C@H]1C(=O)C=C[C@@H](O1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1C(=O)C=CC(O1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


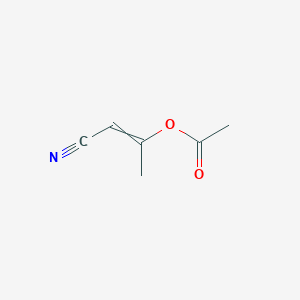

![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
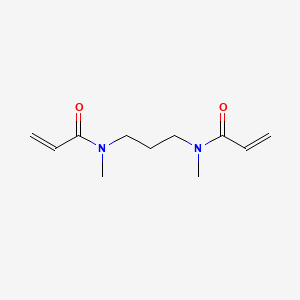
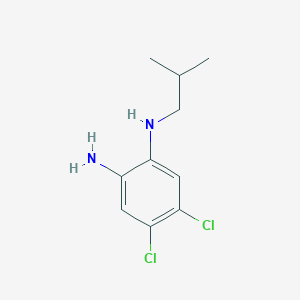
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
